6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine
Overview
Description
6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by the presence of bromine and hydrazine functional groups attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine typically involves the bromination of imidazo[1,2-a]pyrazine followed by the introduction of the hydrazine group. A common synthetic route includes:
Bromination: Imidazo[1,2-a]pyrazine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Hydrazination: The brominated intermediate is then reacted with hydrazine hydrate or a hydrazine derivative to introduce the hydrazine group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogenated imidazo[1,2-a]pyrazine.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Probes: As a biochemical probe, it can bind to specific proteins or nucleic acids, allowing researchers to study their function and interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
- 6-Bromo-8-methylimidazo[1,2-a]pyrazine
- 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Uniqueness
6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and hydrazine functional groups, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a versatile building block in synthetic chemistry and a valuable tool in various research applications.
Properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrazin-8-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c7-4-3-12-2-1-9-6(12)5(10-4)11-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOONNIZAIUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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